molecular formula C17H19ClF3N3O B2584743 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one CAS No. 1024353-40-9

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one

Cat. No.: B2584743
CAS No.: 1024353-40-9
M. Wt: 373.8
InChI Key: LWHTZJIOBCVPPM-UHFFFAOYSA-N
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Description

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a cyclohexenone structure

Preparation Methods

The synthesis of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine derivative. This intermediate is then reacted with 5-methylcyclohex-2-en-1-one under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial viability and virulence. This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methylcyclohex-2-en-1-one lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in the individual components.

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O/c1-11-6-13(9-14(25)7-11)23-2-4-24(5-3-23)16-15(18)8-12(10-22-16)17(19,20)21/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHTZJIOBCVPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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